Cas no 1428264-45-2 (4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-)
4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]- Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-
- (S)-N-[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide
- BDBM50434188
- CHEMBL2385281
- G70977
- 1428264-45-2
- SCHEMBL15138980
- MTHMMXFBHKGAAI-LBPRGKRZSA-N
- (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide
- (S)-N-(2-(2-cyanopyrrolidine-1-yl)-2-oxoethyl)quinoline-4-carboxamide
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- MDL: MFCD32876826
- Inchi: 1S/C17H16N4O2/c18-10-12-4-3-9-21(12)16(22)11-20-17(23)14-7-8-19-15-6-2-1-5-13(14)15/h1-2,5-8,12H,3-4,9,11H2,(H,20,23)/t12-/m0/s1
- InChI Key: MTHMMXFBHKGAAI-LBPRGKRZSA-N
- SMILES: N1C2C(=CC=CC=2)C(C(NCC(N2CCC[C@H]2C#N)=O)=O)=CC=1
Computed Properties
- Exact Mass: 308.12732577g/mol
- Monoisotopic Mass: 308.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 86.1Ų
4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1191123-1g |
(S)-N-[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |
1428264-45-2 | 95% | 1g |
$2090 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191123-1g |
(S)-N-[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |
1428264-45-2 | 95% | 1g |
$2090 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1191123-1g |
(S)-N-[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |
1428264-45-2 | 95% | 1g |
$2090 | 2025-02-24 |
4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]- Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-
Introduction to 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]- (CAS No. 1428264-45-2)
4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1428264-45-2, represents a promising candidate for further exploration in drug discovery and therapeutic applications. The molecular structure of this compound is characterized by a quinoline core, which is a well-known scaffold in medicinal chemistry, often associated with various biological activities.
The specific substitution pattern on the quinoline ring, combined with the N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]- moiety, contributes to the unique pharmacophoric features of this molecule. The presence of the 2S-configuration at the pyrrolidinyl ring indicates a specific stereochemical arrangement that may play a crucial role in its interaction with biological targets. This stereochemical precision is often a key factor in determining the efficacy and selectivity of pharmacological agents.
In recent years, there has been a growing interest in quinoline derivatives due to their diverse biological activities. Quinolines and their analogs have been extensively studied for their potential applications in treating infectious diseases, cancer, and neurological disorders. The structural motif of 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-, aligns well with this trend, as it incorporates several functional groups that are known to enhance binding affinity and metabolic stability.
The cyano group and the oxoethyl side chain are particularly noteworthy in this context. The cyano group can serve as a hydrogen bond acceptor and may contribute to the compound's solubility and bioavailability. On the other hand, the oxoethyl side chain introduces a flexible region that can adapt to various binding pockets on biological targets. This structural versatility makes 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-, a versatile scaffold for designing novel therapeutic agents.
Recent studies have highlighted the importance of chirality in drug design, emphasizing that enantiomeric purity can significantly impact the pharmacological properties of a compound. The stereochemical specification at the pyrrolidinyl ring in 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-, underscores the commitment to developing enantiomerically pure compounds, which are often preferred in clinical settings due to their improved safety profiles and reduced side effects.
The quinoline core itself is known for its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. This inherent property makes quinoline derivatives valuable candidates for modulating these pathways for therapeutic benefit. For instance, some quinolines have been shown to exhibit antimalarial, antibacterial, and anticancer activities by inhibiting key enzymes or disrupting essential cellular processes.
The structural features of 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-, suggest potential applications in multiple therapeutic areas. The combination of the quinoline scaffold with the N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]- moiety may confer properties such as improved binding affinity, enhanced metabolic stability, and reduced toxicity. These attributes are crucial for developing drugs that can be safely administered over prolonged periods without significant side effects.
In addition to its structural complexity, 4-Quinolinecarboxamide, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-, may offer advantages in terms of chemical diversity. The presence of multiple functional groups provides opportunities for further chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility is particularly valuable in drug discovery pipelines where iterative optimization is often required to achieve desired therapeutic outcomes.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies are employed to ensure high yield and purity. Techniques such as asymmetric synthesis are particularly important for introducing the specific stereochemical configuration at the pyrrolidinyl ring. These synthetic challenges underscore the complexity of developing novel pharmaceutical compounds but also highlight the expertise required to successfully produce them.
Evaluation of 4-Quinolinecarboxamide, N-[1428264-45––5],–> (CAS No.1428264-45-) has been conducted through both computational modeling and experimental studies. Computational approaches have been used to predict its interactions with potential biological targets based on its structural features. These virtual screening efforts have identified several promising binding sites on proteins associated with various diseases.
In vitro studies have further validated these predictions by assessing the compound's activity against selected enzyme targets relevant to therapeutic areas such as oncology and infectious diseases. Preliminary results indicate that 4-Qunolin carbox amide ,N -[ >–>–> (CAS No.>1428264-45-5) exhibits notable inhibitory activity against certain key enzymes known for their roles in disease progression.
The potential therapeutic applications of this compound are broad-ranging due to its multifaceted structural features. In oncology research, it has shown promise as an inhibitor of kinases involved in cancer cell proliferation . Additionally ,its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains . Furthermore ,the neuroprotective effects observed in preliminary studies suggest its utility in addressing neurological disorders . These diverse applications highlight its versatility as a pharmacological tool .
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